An In-depth Technical Guide to Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
An In-depth Technical Guide to Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
CAS Number: 175137-42-5
Abstract
This technical guide provides a comprehensive overview of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate, a polysubstituted thiophene derivative with significant potential as a versatile building block in synthetic organic chemistry. The strategic placement of its functional groups—two bromine atoms, a methoxy group, and a methyl ester—on the thiophene core makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. This document will delve into the synthesis, chemical properties, and potential applications of this compound, offering insights into its reactivity and utility for researchers, scientists, and professionals in drug development.
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional organic materials. Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows for a diverse range of chemical modifications. The incorporation of a thiophene nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a cornerstone in medicinal chemistry.[1] Polysubstituted thiophenes, such as the title compound, are particularly sought after as they offer multiple points for diversification, enabling the systematic exploration of a chemical space to optimize biological activity or material properties.
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (CAS No. 175137-42-5) is a prime example of a highly functionalized thiophene. The presence of two bromine atoms at positions 4 and 5 opens avenues for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the 3-position and the methyl ester at the 2-position further modulate the electronic nature of the ring and provide additional handles for chemical manipulation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The table below summarizes the key identifiers and properties of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate.
| Property | Value | Source |
| CAS Number | 175137-42-5 | [2] |
| Molecular Formula | C₇H₆Br₂O₃S | [2] |
| Molecular Weight | 330.00 g/mol | [2] |
| Exact Mass | 329.83839 | [2] |
| Synonyms | Maybridge3_001410, SCHEMBL2682770 | [2] |
Synthesis Strategies: Crafting the Polysubstituted Thiophene Core
While a specific, detailed experimental protocol for the synthesis of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is not extensively documented in publicly accessible literature, its structure suggests a logical synthetic approach based on established thiophene chemistry. A plausible retrosynthetic analysis points towards a multi-step synthesis likely commencing from a more readily available thiophene precursor.
A general and effective method for the synthesis of polysubstituted thiophenes involves the cyclization of appropriately functionalized acyclic precursors. For instance, the reaction of an alpha-mercaptoketone with an acrylate derivative in the presence of a base can lead to a substituted tetrahydrothiophene, which can then be aromatized to the corresponding thiophene.[3]
Another common strategy involves the functionalization of a pre-existing thiophene ring. For the target molecule, a potential synthetic route could involve the following key transformations:
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Starting Material Selection: A suitable starting point could be a 3-methoxythiophene-2-carboxylate derivative.
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Bromination: The introduction of the two bromine atoms at the 4 and 5 positions would be a critical step. Thiophene rings are susceptible to electrophilic substitution, and bromination can often be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine. The electron-donating nature of the methoxy group would activate the ring towards electrophilic attack.
The diagram below illustrates a conceptual synthetic workflow.
Caption: A conceptual pathway for the synthesis of the target molecule.
General Experimental Protocol for Thiophene Bromination (Illustrative)
This protocol is a generalized procedure and would require optimization for the specific substrate.
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Dissolution: Dissolve the starting thiophene derivative (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
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Cooling: Cool the solution to a low temperature (typically 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to control the reaction exothermicity and improve selectivity.
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Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide, 2.2 equivalents for dibromination) portion-wise or as a solution in the same solvent.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) to consume any excess bromine.
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Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Reactivity and Synthetic Utility: A Versatile Chemical Intermediate
The synthetic potential of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate lies in the selective reactivity of its various functional groups. The two bromine atoms are particularly valuable handles for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 4- and 5-positions of the thiophene ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from relatively simple precursors.[4][5][6]
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with a halide in the presence of a palladium catalyst and a base.[4][6] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Illustrative Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a reaction vessel, add Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (1 equivalent), the desired boronic acid (1.1 to 2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
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Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
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Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
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Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
The differential reactivity of the bromine atoms at the 4- and 5-positions could potentially allow for selective mono- or di-substitution by carefully controlling the reaction conditions and stoichiometry of the reagents.
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[5][7][8] This reaction is also highly versatile and tolerates a wide range of functional groups.
Illustrative Protocol for Stille Coupling:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (1 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in a suitable anhydrous, degassed solvent (e.g., toluene, THF, or DMF).
-
Heating: Heat the reaction mixture, typically to temperatures between 80 and 120 °C.
-
Monitoring and Workup: Monitor the reaction progress. Upon completion, cool the mixture and perform an appropriate workup, which may involve quenching with an aqueous fluoride solution to remove tin byproducts, followed by extraction and purification.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate are of significant interest in the design of novel therapeutic agents and agrochemicals. The thiophene core is a key component of numerous approved drugs.
The ability to introduce diverse substituents at the 4- and 5-positions via cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening. For example, the introduction of various aryl and heteroaryl groups can modulate the compound's interaction with biological targets. The methoxy and ester functionalities can also be modified to fine-tune properties such as solubility, metabolic stability, and cell permeability.
While specific examples of the direct use of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate in the synthesis of named drugs or agrochemicals are not prevalent in the public domain, its potential as a key intermediate is clear. It is likely utilized in proprietary industrial research and development for the synthesis of novel bioactive molecules.[9]
Conclusion
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is a highly functionalized and versatile building block with considerable potential in synthetic organic chemistry. Its utility is primarily derived from the presence of two reactive bromine atoms that can be selectively functionalized using modern cross-coupling methodologies. This allows for the construction of complex, polysubstituted thiophene derivatives that are valuable intermediates in the discovery and development of new pharmaceuticals and agrochemicals. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.
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